molecular formula C19H20N2O6 B2581991 Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate CAS No. 1164517-00-3

Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate

Cat. No.: B2581991
CAS No.: 1164517-00-3
M. Wt: 372.377
InChI Key: OUQPTJUZKCAVCT-ACCUITESSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions, providing a comprehensive description of the compound's molecular architecture. According to chemical databases, the compound is formally designated as methyl 5-[(1Z)-1-(dimethylamino)-4-ethoxy-3,4-dioxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate, reflecting the stereochemical configuration and complete substitution pattern. The Chemical Abstracts Service has assigned this compound the registry number 1164517-00-3, providing a unique identifier for database searches and regulatory documentation. Additional nomenclature variations include the descriptor methyl 5-{(Z)-2-(dimethylamino)-1-[ethoxy(oxo)acetyl]ethenyl}-3-phenyl-4-isoxazolecarboxylate, which emphasizes the specific geometric arrangement of the vinyl substituent.

The molecular formula C19H20N2O6 accurately represents the compound's elemental composition, corresponding to a molecular weight of 372.38 daltons. Structural identification parameters include the International Chemical Identifier code 1S/C19H20N2O6/c1-5-26-19(24)16(22)13(11-21(2)3)17-14(18(23)25-4)15(20-27-17)12-9-7-6-8-10-12/h6-11H,5H2,1-4H3/b13-11+, which provides a standardized representation of the molecular connectivity and stereochemistry. The International Chemical Identifier Key OUQPTJUZKCAVCT-ACCUITESSA-N serves as a shortened version for database indexing purposes. The Simplified Molecular Input Line Entry System representation CCOC(=O)C(=O)/C(=C\N(C)C)/C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC further confirms the structural arrangement and stereochemical configuration.

Table 1: Molecular Identification Parameters

Parameter Value
Systematic Name Methyl 5-[(1Z)-1-(dimethylamino)-4-ethoxy-3,4-dioxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate
Chemical Abstracts Service Number 1164517-00-3
Molecular Formula C19H20N2O6
Molecular Weight 372.38 g/mol
International Chemical Identifier Key OUQPTJUZKCAVCT-ACCUITESSA-N
Molecular Data Level Number MFCD00664579

The stereochemical designation (1Z) specifically indicates the geometric configuration of the double bond within the vinyl substituent, where the dimethylamino group and the isoxazole ring adopt a Z-configuration relative to each other. This stereochemical arrangement has significant implications for the compound's three-dimensional structure and subsequent biological activity profile. The isoxazole ring system serves as the central scaffold, with substitution occurring at positions 3, 4, and 5, creating a highly functionalized heterocyclic framework. The phenyl group attached at position 3 provides aromatic character and potential for pi-pi interactions, while the carboxylate ester at position 4 introduces hydrogen bonding capability and metabolic liability. The complex vinyl substituent at position 5 represents the most structurally elaborate modification, incorporating both the dimethylamino functionality and the ethoxy-oxoacetyl chain that significantly influences the compound's overall pharmacological properties.

Historical Context of Isoxazole Carboxylate Derivatives in Medicinal Chemistry

The historical development of isoxazole carboxylate derivatives in medicinal chemistry traces its origins to the early twentieth century, when Claisen first synthesized isoxazole through oximation of propargylaldehyde acetal in 1903. This pioneering work established the foundational chemistry that would eventually lead to the sophisticated isoxazole derivatives observed in contemporary pharmaceutical research. The recognition of isoxazole's potential as a pharmacologically active scaffold emerged gradually through subsequent decades, as researchers began to appreciate the unique electronic and structural properties conferred by the nitrogen-oxygen heterocyclic arrangement. The incorporation of carboxylate functionality into isoxazole structures represented a significant advancement in the field, as these modifications provided enhanced water solubility, improved bioavailability, and additional sites for metabolic transformation.

The therapeutic significance of isoxazole carboxylate derivatives became increasingly apparent through systematic structure-activity relationship studies conducted throughout the latter half of the twentieth century. Research programs focused on antimicrobial applications revealed that isoxazole-containing compounds, particularly those bearing carboxylate ester functionalities, demonstrated remarkable activity against various pathogenic organisms. A particularly notable example emerged from tuberculosis research, where derivatives of 3-isoxazolecarboxylic acid esters were identified as highly potent and versatile anti-tuberculosis agents, exhibiting nanomolar activity against replicating bacteria and low micromolar activity against non-replicating bacteria. These compounds demonstrated excellent selectivity profiles and retained activity against drug-resistant strains, establishing isoxazole carboxylates as a promising chemotype for infectious disease treatment.

Table 2: Historical Milestones in Isoxazole Carboxylate Development

Year Milestone Significance
1903 First isoxazole synthesis by Claisen Established foundational chemistry
1966 First reported photolysis of isoxazole Revealed photochemical properties
2009 Rational design of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters Demonstrated systematic approach to anti-tuberculosis drug development
2012 Recognition of 3-isoxazolecarboxylic acid ester derivatives Established as potent and versatile anti-tuberculosis chemotype

The evolution of synthetic methodologies for isoxazole carboxylate preparation has paralleled their therapeutic development, with numerous innovative approaches emerging to address the challenges of regioselective synthesis and functional group compatibility. The development of copper-catalyzed procedures for the synthesis of 3,5-disubstituted isoxazoles through reactions of in situ generated nitrile oxides with terminal acetylenes represented a significant methodological advancement. Subsequently, the introduction of environmentally benign synthetic protocols, including the use of deep eutectic solvents and biorenewable reaction media, has further enhanced the accessibility and sustainability of isoxazole carboxylate synthesis. These methodological improvements have facilitated the preparation of increasingly complex structures, including compounds with multiple substituents and sophisticated functional group arrangements similar to those observed in this compound.

The contemporary understanding of isoxazole carboxylate derivatives encompasses their diverse biological activities, which extend far beyond their initial antimicrobial applications to include analgesic, anti-inflammatory, anticancer, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties. This broad spectrum of activities has been attributed to the inherent versatility of the isoxazole scaffold, which can accommodate various substitution patterns while maintaining favorable physicochemical properties. The systematic exploration of structure-activity relationships within this compound class has revealed that specific substitution patterns, particularly those involving carboxylate ester functionalities, can significantly modulate biological activity and selectivity profiles. These insights have informed the design of newer generation compounds, including complex derivatives with multiple functional groups that are designed to optimize specific therapeutic targets while minimizing off-target effects.

Properties

IUPAC Name

methyl 5-[(Z)-1-(dimethylamino)-4-ethoxy-3,4-dioxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-5-26-19(24)16(22)13(11-21(2)3)17-14(18(23)25-4)15(20-27-17)12-9-7-6-8-10-12/h6-11H,5H2,1-4H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQPTJUZKCAVCT-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=CN(C)C)C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C(=C\N(C)C)/C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its biological activity. The structure can be summarized as follows:

  • Molecular Formula : C16H20N2O4
  • Molecular Weight : Approximately 304.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The specific mechanisms include:

  • Inhibition of Histone Deacetylases (HDACs) : Isoxazole derivatives are recognized for their potential as HDAC inhibitors, which play a crucial role in cancer therapy by affecting gene expression related to cell cycle regulation and apoptosis .
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting potential efficacy against bacterial strains.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity
    • Compounds with isoxazole scaffolds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
    • In vivo studies have indicated that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways .
  • Antimicrobial Properties
    • The compound has been investigated for its potential to inhibit the growth of various pathogens, including bacteria and fungi. Studies suggest that it may disrupt microbial cell walls or interfere with metabolic processes essential for microbial survival .
  • Anti-inflammatory Effects
    • Isoxazole derivatives are also noted for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several research studies have documented the biological activities of isoxazole derivatives, including the compound :

Study ReferenceBiological ActivityFindings
HDAC InhibitionDemonstrated significant inhibition of HDAC isoforms with IC50 values indicating strong anticancer potential.
Antitumor ActivityShowed enhanced cytotoxicity in melanoma models compared to standard treatments.
Antimicrobial ActivityExhibited effective inhibition against multiple bacterial strains, highlighting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous heterocycles, such as thiazole derivatives and other isoxazole-based esters. Below is a detailed analysis:

Core Heterocyclic Framework

  • Target Compound: The isoxazole ring (C₃H₃NO) provides a rigid, planar structure with nitrogen and oxygen atoms at positions 1 and 2, respectively.
  • Thiazole Analogs: For example, 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives () feature a thiazole core (C₃H₃NS). The sulfur atom increases polarizability and may improve binding to metal ions or biological targets but reduces oxidative stability relative to isoxazoles .

Substituent Effects

  • Vinyl Side Chain: The target compound’s vinyl group is functionalized with dimethylamino (electron-donating) and ethoxy-oxoacetyl (electron-withdrawing) groups. This creates a push-pull system that may enhance intramolecular charge transfer, relevant for optoelectronic applications.
  • Indole-Carboxylic Acid Derivatives : Compounds like those in substitute the vinyl side chain with an indole-carboxylic acid group. The indole moiety’s aromaticity and carboxylic acid’s acidity contrast with the target compound’s ester and tertiary amine groups, impacting solubility (lower lipophilicity in carboxylic acids) and bioactivity .

Physicochemical Properties

Property Target Compound Thiazole Derivative ()
Core Structure Isoxazole (C₃H₃NO) Thiazole (C₃H₃NS)
Key Substituents Dimethylamino, ethoxy-oxoacetyl, phenyl Indole-carboxylic acid, amino, thiazolidinone
Polarity Moderate (esters and tertiary amine) High (carboxylic acid, thiazole sulfur)
Lipophilicity (LogP)* Estimated higher (ester groups) Lower (ionizable carboxylic acid)
Thermal Stability High (aromatic isoxazole) Moderate (thiazole susceptible to oxidation)

*LogP values are inferred from functional groups.

Q & A

Q. How can the synthesis of Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate be optimized for higher yields?

  • Methodological Answer : The synthesis involves refluxing precursors (e.g., sodium acetate and acetic acid) to form crystalline products, as described in analogous isoxazole derivatives . Key parameters include:
  • Reaction time : 3–5 hours under reflux conditions.
  • Catalyst : Sodium acetate acts as a base to facilitate condensation.
  • Solvent system : Acetic acid is critical for solubility and crystallization.
    Optimization can employ Design of Experiments (DoE) to test variables like molar ratios, temperature, and solvent purity. Statistical methods (e.g., factorial design) reduce experimental runs while identifying critical factors .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm vinyl, dimethylamino, and ester functional groups.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns with UV detection (λ = 254 nm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated vs. observed m/z).
    Cross-referencing with synthetic intermediates (e.g., 3-phenyl-4-isoxazolecarboxylate derivatives) ensures structural consistency .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound’s vinyl-dimethylamino moiety?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates for the vinylation step. Tools like ICReDD’s reaction path search methods identify energy barriers and optimal conditions (e.g., solvent polarity, temperature) . For example:
  • Key interaction : The dimethylamino group’s electron-donating effect stabilizes the vinyl-acetyl intermediate.
  • Kinetic studies : Simulate substituent effects on reaction rates using software like Gaussian or ORCA.
    Experimental validation via in-situ IR spectroscopy monitors intermediate formation .

Q. How should researchers resolve contradictions in solubility data reported for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or solvent impurities. Systematic approaches include:
  • Solvent screening : Test solubility in DMSO, DMF, and ethanol under controlled humidity (e.g., 25°C, 60% RH).
  • Thermal analysis : Differential Scanning Calorimetry (DSC) detects polymorph transitions affecting solubility.
  • Literature cross-check : Compare data with structurally similar compounds (e.g., 3-phenylisoxazole derivatives ).
    Statistical reconciliation (e.g., Grubbs’ test) identifies outliers in published datasets .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 1–4 weeks.
  • Analytical endpoints : Monitor degradation via HPLC peak area reduction and LC-MS for byproduct identification.
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life at room temperature.
    Stability protocols should align with ICH guidelines, emphasizing photostability (e.g., UV light exposure) .

Experimental Design & Data Analysis

Q. How to design experiments for optimizing the compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer :
  • Dose-response assays : Test concentrations from 1 nM to 100 µM against target enzymes (e.g., kinases, oxidoreductases).
  • Positive controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions.
  • Data normalization : Express inhibition as % activity relative to vehicle controls.
    Statistical analysis (e.g., ANOVA with post-hoc tests) identifies significant differences (p < 0.05). Replicate experiments (n ≥ 3) ensure reproducibility .

Q. What methodologies address discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • Batch-to-batch comparison : Use Principal Component Analysis (PCA) on NMR or IR spectra to cluster similar batches.
  • Impurity profiling : LC-MS/MS identifies trace contaminants (e.g., unreacted starting materials).
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy during synthesis to monitor real-time changes .

Synthesis & Reaction Engineering

Q. How can membrane separation technologies improve purification of this compound?

  • Methodological Answer :
  • Nanofiltration : Use membranes with MWCO ≤ 500 Da to retain the compound while removing smaller impurities.
  • Solvent-resistant membranes : Polyamide or ceramic membranes tolerate acetic acid/DMF mixtures.
  • Process optimization : Vary transmembrane pressure (1–5 bar) and feed concentration to maximize yield .

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